![molecular formula C8H6BrF2NO3 B1447280 4-Bromo-3-difluoromethoxy-2-nitrotoluene CAS No. 1807116-63-7](/img/structure/B1447280.png)
4-Bromo-3-difluoromethoxy-2-nitrotoluene
Overview
Description
4-Bromo-3-difluoromethoxy-2-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . It belongs to the class of nitroaromatic compounds and is generally used as an intermediate during the synthesis of other compounds. This compound is a pale yellow powder with a melting point of 60°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-difluoromethoxy-2-nitrotoluene can be synthesized through the nitration of 4-bromo-2,3-difluoromethoxytoluene. The reaction is a nucleophilic aromatic substitution reaction in which nitronium ion (NO2+) is added to the aromatic ring of the toluene derivative. The product can be purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration reactions under controlled conditions to ensure high yield and purity . The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-Bromo-3-difluoromethoxy-2-aminotoluene.
Oxidation: 4-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.
Scientific Research Applications
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable the development of various bioactive molecules, particularly those targeting cancer and neurodegenerative diseases.
Case Study: Anticancer Activity
A study highlighted the potential of compounds derived from 4-Bromo-3-difluoromethoxy-2-nitrotoluene in treating various cancers. Researchers synthesized derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the original compound could enhance its anticancer properties.
Agrochemical Applications
In addition to medicinal uses, this compound has been explored for its potential role in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing herbicides or pesticides.
Table 2: Agrochemical Potential
Application Type | Potential Use |
---|---|
Herbicide | Targeting specific weeds |
Pesticide | Protecting crops from pests |
Material Science Applications
The compound's unique electronic properties allow it to be utilized in material science, particularly in the development of organic semiconductors and electronic devices.
Case Study: Organic Electronics
Research has shown that incorporating this compound into polymer matrices can enhance the electrical conductivity of materials used in organic light-emitting diodes (OLEDs). This application is vital for advancing flexible electronics and display technologies .
Summary of Findings
The applications of this compound span medicinal chemistry, agrochemicals, and material science. Its structural features make it a versatile compound for synthesizing bioactive molecules with potential therapeutic effects, as well as for developing advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets and pathways specific to its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-difluoromethoxy-3-nitrotoluene: Similar structure but different positioning of the nitro and methoxy groups.
4-Bromo-3-methoxy-2-nitrotoluene: Lacks the difluoromethoxy group, affecting its reactivity and applications.
4-Bromo-3-difluoromethoxy-2-aminotoluene: A reduction product of 4-Bromo-3-difluoromethoxy-2-nitrotoluene.
Uniqueness
This compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications.
Biological Activity
Structural Characteristics
The compound's structure includes:
- Bromine atom at the 4-position
- Difluoromethoxy group at the 3-position
- Nitro group at the 2-position
These substituents may enhance the compound's lipophilicity and reactivity, potentially influencing its interactions with biological systems.
The synthesis of 4-Bromo-3-difluoromethoxy-2-nitrotoluene typically involves:
- Oxidation reactions that may involve the methyl group or aromatic ring.
- Reduction of the nitro group to form an amino group using palladium catalysts or iron powder in acidic conditions.
- Nucleophilic substitution reactions involving the bromine atom and difluoromethoxy group.
These chemical transformations indicate that the compound can participate in various biochemical pathways, which may lead to biological activity.
Biological Activity Insights
While direct studies on this compound are scarce, related compounds exhibit significant biological activities:
- Antimicrobial Activity : Similar nitro-substituted compounds have shown effectiveness against various pathogens, suggesting that this compound could possess antimicrobial properties as well.
- Antitubercular Activity : Research on related derivatives indicates that compounds with similar structural motifs can exhibit potent antitubercular effects, with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis .
- Potential for Drug Development : The compound's unique structural features may allow it to serve as a lead molecule in drug discovery, particularly for developing bioactive molecules targeting specific diseases .
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound:
Compound | Activity | MIC (μg/mL) | Reference |
---|---|---|---|
Compound 3m | Antitubercular | 4 | |
Compound with nitro group | Antimicrobial | Variable | |
Indole derivatives | Antiparasitic | <8.37 |
These findings highlight the potential for further exploration of this compound in medicinal chemistry.
The proposed mechanisms by which similar compounds exert biological effects include:
- Reactive Intermediate Formation : The nitro group may participate in redox reactions, forming reactive intermediates that can interact with cellular biomolecules.
- Enzyme Interaction : Compounds with similar structures often interact with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to cytotoxic effects .
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)7(15-8(10)11)6(4)12(13)14/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTILAYAAJLFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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